molecular formula C18H23N5O3S B2819728 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2097888-88-3

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2819728
CAS No.: 2097888-88-3
M. Wt: 389.47
InChI Key: PIBNJNBRSIHYKO-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Biological Applications

1. Antiviral Activity
Preliminary studies indicate that this compound may inhibit viral replication, particularly against SARS-CoV-2. Its mechanism may involve interference with viral entry or replication processes. Research has shown that derivatives of benzothiadiazole possess significant antiviral properties, making this compound a candidate for further exploration in antiviral drug development.

2. Antitumor Properties
Certain derivatives of benzothiadiazole have demonstrated cytotoxic effects on various cancer cell lines. This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may also exhibit anticancer activity. Studies focusing on its effect on specific cancer types are ongoing and could lead to significant therapeutic applications .

3. Anti-inflammatory Effects
The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases. Its structural components are known to interact with biological targets involved in inflammation, making it a promising candidate for further investigation in this area.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal explored the efficacy of similar benzothiadiazole derivatives against viral infections. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. This highlights the potential of this compound as an antiviral agent.

Case Study 2: Antitumor Activity

In vitro studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells. One study reported a 70% reduction in cell viability in certain cancer lines after treatment with similar compounds over 48 hours .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-12-17(13(2)21(3)20-12)18(24)19-10-11-22-15-6-4-5-7-16(15)23(14-8-9-14)27(22,25)26/h4-7,14H,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBNJNBRSIHYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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